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molecular formula C14H11N3O2 B8288138 1-benzyl-4-nitro-1H-indazole

1-benzyl-4-nitro-1H-indazole

Cat. No. B8288138
M. Wt: 253.26 g/mol
InChI Key: CORAVBWSIRXYHF-UHFFFAOYSA-N
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Patent
US09174981B2

Procedure details

1-Benzyl-4-nitro-1H-indazole (672 mg, 2.65 mmol) was taken up in 26 mL of EtOH/water (4:1) and treated with NH4Cl (0.5 equivalents) and Fe powder (10 equivalents). The reaction was heated to reflux for 2 hours. The reaction was concentrated under reduced pressure, diluted with EtOAc:Et3N (4:1) and stirred for two hours. The reaction mixture was filtered over GF/F paper and concentrated to give a brown, viscous oil. This crude material was purified by column chromatography (30% EtOAc/hexanes) providing 363 mg (61%) of the title compound.
Quantity
672 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
EtOH water
Quantity
26 mL
Type
solvent
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:16]2[C:11](=[C:12]([N+:17]([O-])=O)[CH:13]=[CH:14][CH:15]=2)[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH4+].[Cl-]>CCO.O.[Fe]>[CH2:1]([N:8]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([NH2:17])[C:11]=2[CH:10]=[N:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
672 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=CC2=C(C=CC=C12)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Three
Name
EtOH water
Quantity
26 mL
Type
solvent
Smiles
CCO.O

Conditions

Stirring
Type
CUSTOM
Details
stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with EtOAc:Et3N (4:1)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over GF/F paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown, viscous oil
CUSTOM
Type
CUSTOM
Details
This crude material was purified by column chromatography (30% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC=2C(=CC=CC12)N
Measurements
Type Value Analysis
AMOUNT: MASS 363 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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